molecular formula C12H11N3O2 B8386857 Phenyl 3-methylpyrazin-2-ylcarbamate

Phenyl 3-methylpyrazin-2-ylcarbamate

Cat. No.: B8386857
M. Wt: 229.23 g/mol
InChI Key: LVEKWRFHOVUKLO-UHFFFAOYSA-N
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Description

Phenyl 3-methylpyrazin-2-ylcarbamate is a synthetic carbamate derivative featuring a pyrazine ring substituted with a methyl group at the 3-position and a phenylcarbamate moiety at the 2-position. The carbamate functional group is critical for interactions in biological systems, often influencing solubility, stability, and binding affinity.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

phenyl N-(3-methylpyrazin-2-yl)carbamate

InChI

InChI=1S/C12H11N3O2/c1-9-11(14-8-7-13-9)15-12(16)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16)

InChI Key

LVEKWRFHOVUKLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Antimycobacterial Studies

describes 18 compounds of substituted 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids and their esters. Key differences include:

  • Substituent Position: The methyl group at the pyrazine 3-position in Phenyl 3-methylpyrazin-2-ylcarbamate contrasts with carboxylic acid or ester groups in the analogs.
  • Biological Activity : Methyl esters of these analogs (e.g., compounds 1b–18b) showed variable antimycobacterial activity against Mycobacterium tuberculosis. The methyl group in this compound may similarly modulate activity, though specific data are unavailable .

Spectrophotometric Detection and Stability

Phenylephrine-HCl (PE), a phenyl ethanolamine derivative, shares functional group reactivity with carbamates. , and 6 highlight the use of 2-aminobenzothiazole as a diazotized coupling agent for PE detection. Comparative insights:

  • Reactivity: PE forms a stable azo dye (ε = 6.620 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm) with 2-aminobenzothiazole in alkaline media. This compound lacks a phenolic hydroxyl group, limiting its ability to undergo similar azo coupling .
  • Stability : PE-derived azo dyes remain stable for 48 hours. Carbamates like this compound may exhibit hydrolytic instability under alkaline conditions due to the carbamate group’s susceptibility to nucleophilic attack .

Pharmacological and Analytical Profiles

Compound Functional Groups Key Applications Analytical Method Stability
This compound Pyrazine, carbamate Potential antimicrobial/antimycobacterial Not reported Likely pH-sensitive
Phenylephrine-HCl Phenolic hydroxyl, amine Decongestant, vasopressor Spectrophotometry (azo coupling at 510 nm) Stable in alkaline media
3-(Phenylcarbamoyl)pyrazine-2-carboxylic acid esters Carboxylic ester, pyrazine Antimycobacterial agents HPLC, synthesis monitoring Ester hydrolysis possible

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